molecular formula C14H11BrN2 B2691883 2-(4-Bromophenyl)isoindolin-1-imine CAS No. 134517-80-9

2-(4-Bromophenyl)isoindolin-1-imine

Cat. No.: B2691883
CAS No.: 134517-80-9
M. Wt: 287.16
InChI Key: UZLQWEFPMKYMSQ-JQIJEIRASA-N
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Description

2-(4-Bromophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline core with a bromophenyl substituent at the 2-position

Mechanism of Action

Target of Action

Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 . This suggests that 2-(4-Bromophenyl)isoindolin-1-imine may also interact with similar receptors or proteins.

Mode of Action

Isoindoline derivatives are known to interact with their targets through various types of interactions, including electrostatic, hydrophobic, and π–π interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)isoindolin-1-imine can be achieved through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out in an aqueous medium at room temperature, providing high yields and easy purification . Another method involves the reaction of benzoyl chloride with N-(4-bromophenyl)cyanamide in the presence of a catalyst such as CuCl2 or FeCl3 under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)isoindolin-1-imine undergoes various chemical reactions, including nucleophilic addition, condensation, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic acid, active methylene compounds (such as 1,3-dimethylbarbituric acid and Meldrum’s acid), and catalysts like CuCl2 and FeCl3 . Reaction conditions typically involve room temperature or mild heating, and the reactions are often carried out in aqueous or ethanol solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reaction with active methylene compounds can yield various substituted isoindolin-1-imine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: This compound shares the isoindoline core but has carbonyl groups at positions 1 and 3 instead of an imine group.

    2-Phenylisoindolin-1-imine: Similar to 2-(4-Bromophenyl)isoindolin-1-imine but without the bromine substituent.

Uniqueness

This compound is unique due to the presence of the bromophenyl substituent, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a ligand for specific molecular targets and its utility in the synthesis of novel compounds with desirable properties.

Properties

IUPAC Name

2-(4-bromophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQWEFPMKYMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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